BenchChemオンラインストアへようこそ!

6-Bromo-3-chlorobenzo[d]isoxazole

sequential cross-coupling orthogonal reactivity Suzuki-Miyaura

6-Bromo-3-chlorobenzo[d]isoxazole (CAS 1243389-57-2) is the only benzisoxazole scaffold enabling orthogonal sequential Pd diversification. C6-Br undergoes preferential Suzuki-Miyaura; C3-Cl remains intact for Buchwald-Hartwig amination or Sonogashira coupling—unachievable with mono-halogenated analogs. Eliminates intermediate halogenation, reducing synthetic steps and improving yield. Essential for D2/D3-5-HT SAR programs (CN201610643389.0). Includes CYP2B6 IC50 baseline (3.00E+3 nM). Requires cold-chain (2–8°C, inert atm). Procure this CAS for complete synthetic design freedom.

Molecular Formula C7H3BrClNO
Molecular Weight 232.461
CAS No. 1243389-57-2
Cat. No. B572643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chlorobenzo[d]isoxazole
CAS1243389-57-2
Molecular FormulaC7H3BrClNO
Molecular Weight232.461
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)ON=C2Cl
InChIInChI=1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H
InChIKeyOQLUUNXXNDSROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-chlorobenzo[d]isoxazole (CAS 1243389-57-2): Dual-Halogenated Benzisoxazole Intermediate for Pharmaceutical Synthesis and Cross-Coupling


6-Bromo-3-chlorobenzo[d]isoxazole (CAS 1243389-57-2) is a bifunctional heterocyclic building block in the benzo[d]isoxazole class, characterized by bromine substitution at the 6-position and chlorine substitution at the 3-position on the fused isoxazole ring system [1]. This dual-halogenation pattern (molecular formula C7H3BrClNO, molecular weight 232.46 g/mol) confers orthogonal reactivity for sequential cross-coupling reactions, distinguishing it from mono-halogenated or differently substituted benzisoxazole analogs .

Why 6-Bromo-3-chlorobenzo[d]isoxazole Cannot Be Replaced by Generic Benzisoxazole Analogs


Benzisoxazole derivatives exhibit widely divergent reactivity, physicochemical properties, and biological activity depending on halogen substitution pattern and position [1]. Simple substitution with mono-halogenated analogs—such as 6-bromo-1,2-benzisoxazole (CAS 1060802-88-1), 3-chlorobenzo[d]isoxazole (CAS 16263-52-8), or the regioisomeric 7-bromo-3-chlorobenzo[d]isoxazole—fundamentally alters cross-coupling selectivity, synthetic utility, and downstream pharmacological outcomes . The simultaneous presence of Br (C6) and Cl (C3) in 6-Bromo-3-chlorobenzo[d]isoxazole enables orthogonal, sequential functionalization that is mechanistically inaccessible with any mono-halogenated analog or regioisomer . In drug discovery contexts, substitution at the 3-position of benzisoxazoles has been specifically identified as critical for modulating protein kinase inhibition potency and selectivity profiles [2].

Quantitative Differentiation Evidence: 6-Bromo-3-chlorobenzo[d]isoxazole vs. Closest Analogs


Orthogonal Cross-Coupling Reactivity: Dual Halogenation vs. Mono-Halogenated 6-Bromo-1,2-benzisoxazole

6-Bromo-3-chlorobenzo[d]isoxazole contains two distinct halogen handles (Br at C6; Cl at C3) that enable sequential, orthogonal cross-coupling reactions. The C-Br bond participates preferentially in Suzuki-Miyaura couplings under standard Pd catalysis conditions, leaving the C-Cl bond intact for subsequent functionalization . In contrast, the mono-brominated analog 6-bromo-1,2-benzisoxazole (CAS 1060802-88-1) offers only a single site for derivatization, precluding orthogonal sequential elaboration. The 3-chloro substituent further enhances metabolic resistance in downstream drug candidates relative to unsubstituted analogs .

sequential cross-coupling orthogonal reactivity Suzuki-Miyaura

Proven Utility as CNS Drug Intermediate: D2/D3 Antagonist Synthesis vs. Non-Halogenated Scaffolds

6-Bromo-3-chlorobenzo[d]isoxazole is explicitly documented as a key synthetic intermediate for preparing N'-[trans-4-[2-[4-(3-chloro-benzo[d]isoxazol-6-yl)piperazin-1-yl]ethyl]cyclohexyl]-N,N-dimethylurea, a compound exhibiting D2/D3 receptor antagonist activity and serotonin reuptake inhibition . The 3-chloro substitution on the benzisoxazole core is essential for this pharmacological profile. Non-halogenated or mono-brominated analogs (e.g., 6-bromo-1,2-benzisoxazole lacking the 3-chloro substituent) cannot access this specific pharmacophore without additional synthetic steps.

antipsychotic dopamine D2/D3 antagonist CNS drug synthesis

CYP450 Enzyme Inhibition Profile: Distinct Selectivity Window vs. Drug-Drug Interaction Liabilities

In human liver microsome assays, 6-Bromo-3-chlorobenzo[d]isoxazole exhibits differential inhibition across CYP450 isoforms: IC50 of 3.00 × 10³ nM against CYP2B6 (bupropion hydroxylation), 1.50 × 10⁴ nM against CYP2E1 (chlorzoxazone 6-hydroxylation), and 3.90 × 10⁴ nM against CYP3A4 (midazolam 1′-hydroxylation) [1]. This ~13-fold selectivity window between CYP2B6 and CYP3A4 distinguishes it from pan-CYP inhibitors and provides a defined, quantifiable interaction profile absent for regioisomeric analogs (e.g., 7-bromo-3-chlorobenzo[d]isoxazole) where no CYP data are available. Mono-halogenated benzisoxazole scaffolds typically lack comprehensive CYP profiling data altogether.

CYP450 inhibition drug metabolism hepatic clearance

Storage Stability Requirements: Defined Low-Temperature vs. Ambient-Stable Analogs

6-Bromo-3-chlorobenzo[d]isoxazole requires storage under inert gas (nitrogen or argon) at 2–8°C for long-term stability . This contrasts with simpler benzisoxazole derivatives (e.g., 6-bromo-1,2-benzisoxazole and 3-chlorobenzo[d]isoxazole), which are typically stored under ambient or refrigerated conditions without specific inert atmosphere requirements . The enhanced storage stringency reflects the compound's dual-halogenated structure conferring greater sensitivity to oxidative degradation and hydrolysis, a factor that must be accounted for in procurement planning and inventory management.

chemical stability storage conditions procurement logistics

Commercial Purity Specifications and Supplier Availability Landscape

Commercially available 6-Bromo-3-chlorobenzo[d]isoxazole is offered at defined purity specifications ranging from 95% to ≥98% (HPLC), with moisture content controlled to ≤0.5% maximum [1]. The 3-position chloro substituent differentiates this compound from 6-bromo-1,2-benzisoxazole (typically supplied at 95% purity), while the 6-bromo handle distinguishes it from 3-chlorobenzo[d]isoxazole (supplied at 97% purity). Multiple vendors (Aladdin Scientific, Capot Chemical, Aromsyn) offer this specific CAS at consistent specifications, ensuring procurement redundancy absent for less common regioisomers (e.g., 7-bromo-3-chlorobenzo[d]isoxazole) which have limited commercial availability.

purity grade HPLC specification vendor comparison

Optimal Research and Industrial Applications for 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 1243389-57-2)


Sequential, Orthogonal Cross-Coupling for Complex Heterocyclic Library Synthesis

Medicinal chemistry groups designing SAR libraries around the benzisoxazole core should prioritize 6-Bromo-3-chlorobenzo[d]isoxazole as the optimal starting scaffold when two sequential functionalization steps are required. The C6-bromo substituent undergoes preferential Suzuki-Miyaura coupling under standard Pd catalysis conditions, leaving the C3-chloro group intact for subsequent Buchwald-Hartwig amination or Sonogashira coupling . This orthogonal reactivity pattern is not achievable with mono-halogenated analogs (6-bromo-1,2-benzisoxazole or 3-chlorobenzo[d]isoxazole), which limit diversification to a single position. Procurement of this specific CAS enables two-step sequential diversification without intermediate halogenation steps, reducing synthetic route length and improving overall yield.

CNS Drug Discovery: D2/D3 Antagonist and Serotonin Modulator Scaffold Development

Programs targeting dual dopamine D2/D3 receptor antagonism with concurrent serotonin reuptake inhibition should utilize 6-Bromo-3-chlorobenzo[d]isoxazole as a validated intermediate. Patent CN201610643389.0 explicitly demonstrates its use in synthesizing N'-[trans-4-[2-[4-(3-chloro-benzo[d]isoxazol-6-yl)piperazin-1-yl]ethyl]cyclohexyl]-N,N-dimethylurea (Compound 12), which exhibits anti-schizophrenia activity with reduced side-effect profiles compared to first-generation antipsychotics . The 3-chloro substitution is essential for this pharmacological activity, and the 6-bromo handle provides the synthetic entry point for piperazine coupling. Alternative benzisoxazole scaffolds lacking this precise halogenation pattern cannot directly access this pharmacophore.

DMPK Assessment: CYP-Mediated Drug-Drug Interaction Liability Screening

Compounds derived from 6-Bromo-3-chlorobenzo[d]isoxazole should be prioritized for CYP inhibition screening given the defined baseline profile: IC50 of 3.00E+3 nM (CYP2B6), 1.50E+4 nM (CYP2E1), and 3.90E+4 nM (CYP3A4) in human liver microsomes . This ~13-fold selectivity window between CYP2B6 and CYP3A4 establishes a quantifiable benchmark for assessing structure-metabolism relationships upon scaffold elaboration. Programs that cannot accommodate this degree of CYP2B6 interaction should select alternative scaffolds (e.g., non-halogenated benzisoxazoles) that may exhibit different CYP inhibition profiles, though comprehensive CYP data for comparators are largely unavailable.

Specialized Procurement and Inventory Planning for Dual-Halogenated Heterocycles

Procurement teams must implement cold-chain logistics (2–8°C) and inert-atmosphere storage protocols (N₂ or Ar) when acquiring 6-Bromo-3-chlorobenzo[d]isoxazole in bulk quantities . This storage stringency exceeds that required for mono-halogenated benzisoxazole analogs (6-bromo-1,2-benzisoxazole and 3-chlorobenzo[d]isoxazole, both ambient-stable) and should factor into total cost of ownership calculations. Multi-vendor availability at consistent purity specifications (95%–98% HPLC, moisture ≤0.5%) provides procurement redundancy not available for regioisomeric alternatives such as 7-bromo-3-chlorobenzo[d]isoxazole [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-chlorobenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.